1-(4-Isoquinolinyl)-homopiperazine
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Overview
Description
1-(4-Isoquinolinyl)-homopiperazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining an isoquinoline moiety with a homopiperazine ring, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isoquinolinyl)-homopiperazine typically involves the reaction of isoquinoline derivatives with homopiperazine under specific conditions. One common method includes the use of isoquinoline-4-carboxylic acid, which is first converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with homopiperazine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isoquinolinyl)-homopiperazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Isoquinolinyl)-homopiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Isoquinolinyl)-homopiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the homopiperazine ring can enhance binding affinity and selectivity. This dual interaction allows the compound to modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Isoquinoline: A simpler structure lacking the homopiperazine ring, used in the synthesis of various alkaloids and pharmaceuticals.
Homopiperazine: A basic structure without the isoquinoline moiety, used as a building block in organic synthesis.
1-(4-Isoquinolinyl)-piperazine: Similar to 1-(4-Isoquinolinyl)-homopiperazine but with a piperazine ring instead of homopiperazine, used in medicinal chemistry.
Uniqueness: this compound stands out due to its combined structural features, which provide enhanced binding properties and versatility in chemical reactions. This makes it a valuable compound for drug development and other scientific applications .
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-yl)isoquinoline |
InChI |
InChI=1S/C14H17N3/c1-2-5-13-12(4-1)10-16-11-14(13)17-8-3-6-15-7-9-17/h1-2,4-5,10-11,15H,3,6-9H2 |
InChI Key |
KZISNXPRKLLSJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CN=CC3=CC=CC=C32 |
Origin of Product |
United States |
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